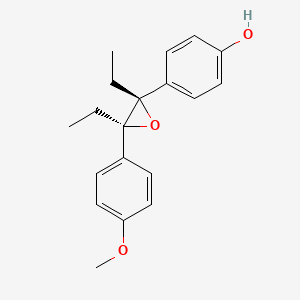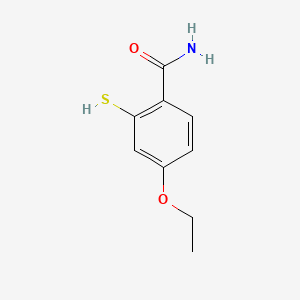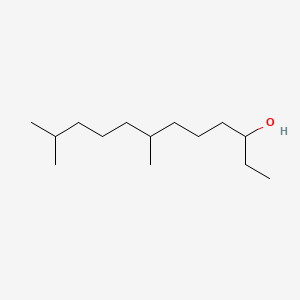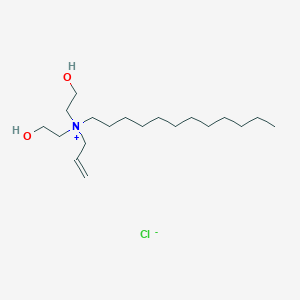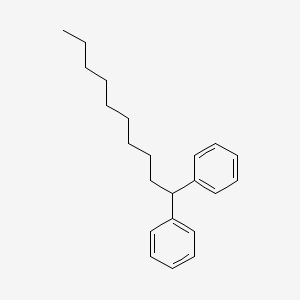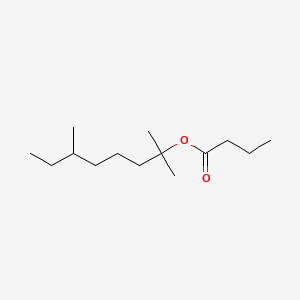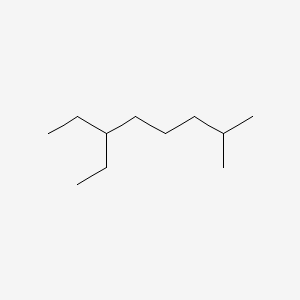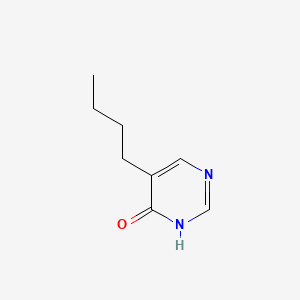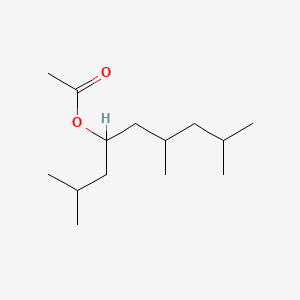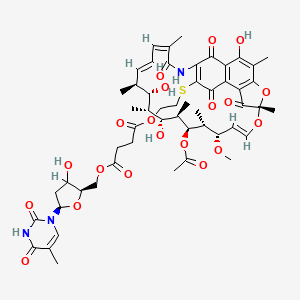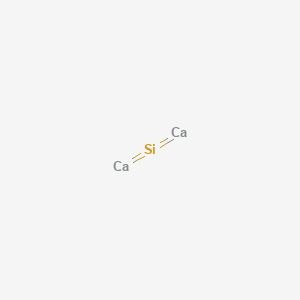
Dicalcium silicide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicalcium silicide is a chemical compound composed of calcium and silicon, with the chemical formula Ca₂Si. It is a member of the silicide family, which are compounds that contain silicon and one or more metals. This compound is known for its high-temperature stability, electrical conductivity, and resistance to oxidation and corrosion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicalcium silicide can be synthesized through various methods, including solid-state reactions, self-combustion synthesis, and sol-gel processes . One common method involves the direct reaction of calcium and silicon at high temperatures:
2Ca+Si→Ca2Si
This reaction typically occurs at temperatures above 1000°C in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature furnaces where calcium and silicon are combined in precise stoichiometric ratios. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dicalcium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, it can react with oxygen to form calcium oxide and silicon dioxide:
Ca2Si+O2→2CaO+SiO2
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, halogens, and acids. These reactions typically occur under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound include calcium oxide, silicon dioxide, and various calcium silicates .
Applications De Recherche Scientifique
Dicalcium silicide has a wide range of scientific research applications due to its unique properties :
Chemistry: Used as a reducing agent and in the synthesis of other silicides.
Biology: Investigated for its potential use in biomaterials and medical implants.
Medicine: Studied for its biocompatibility and potential use in drug delivery systems.
Mécanisme D'action
The mechanism by which dicalcium silicide exerts its effects is primarily through its chemical reactivity and stability . In biological systems, it interacts with cellular components and may influence cellular processes through its biocompatibility and structural properties . In industrial applications, its high-temperature stability and resistance to oxidation make it an ideal material for various high-performance applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicalcium silicate (Ca₂SiO₄): Commonly found in cement and known for its hydraulic properties.
Tricalcium silicate (Ca₃SiO₅): Another important component of cement with different hydration properties.
Dicalcium germanide (Ca₂Ge): Similar in structure but with different electronic and thermoelectric properties.
Uniqueness
Dicalcium silicide is unique due to its combination of high-temperature stability, electrical conductivity, and resistance to oxidation and corrosion. These properties make it suitable for a wide range of applications, from industrial materials to potential biomedical uses .
Propriétés
Numéro CAS |
12049-73-9 |
|---|---|
Formule moléculaire |
Ca2Si |
Poids moléculaire |
108.24 g/mol |
InChI |
InChI=1S/2Ca.Si |
Clé InChI |
NGXPJZQTKPQTAO-UHFFFAOYSA-N |
SMILES canonique |
[Si](=[Ca])=[Ca] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




